N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide
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Overview
Description
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating to facilitate the formation of the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloquinazolines and related heterocyclic compounds. Examples are:
- N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide
- 2-oxo-1,2-dihydroquinoline-3-carboxamides
Uniqueness
N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both thioxo and oxo groups
Properties
Molecular Formula |
C28H25N3O2S2 |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C28H25N3O2S2/c1-3-29(17-20-12-5-4-6-13-20)24(32)18-30-26-25(21-14-8-7-11-19(21)2)35-28(34)31(26)23-16-10-9-15-22(23)27(30)33/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
VBRQTRMWNBKHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Origin of Product |
United States |
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